Structural Differentiation: Dioxopiperazine Moiety Versus Piperazine Ring in Acetildenafil
Dioxohongdenafil is distinguished from its parent compound Acetildenafil (hongdenafil, CAS: 831217-01-7) by the presence of a 2,3-piperazinedione (dioxopiperazine) moiety, whereas Acetildenafil contains an unsubstituted piperazine ring . This structural modification is precisely defined: Dioxohongdenafil incorporates two carbonyl oxygen atoms at the piperazine ring, producing a molecular formula of C25H30N6O5 (MW: 494.54) compared to C25H34N6O3 (MW: 466.58) for Acetildenafil . The mass difference of 27.96 Da corresponds to the substitution of two hydrogen atoms with two oxygen atoms (oxidation state alteration) .
| Evidence Dimension | Molecular formula and structural moiety at N-ethylpiperazine position |
|---|---|
| Target Compound Data | C25H30N6O5 (MW: 494.54); 2,3-piperazinedione (dioxopiperazine) moiety |
| Comparator Or Baseline | Acetildenafil (Hongdenafil, CAS: 831217-01-7): C25H34N6O3 (MW: 466.58); unsubstituted piperazine ring |
| Quantified Difference | Δ +27.96 Da; oxidation from piperazine to dioxopiperazine |
| Conditions | Molecular structure determination by IUPAC nomenclature, SMILES, and InChIKey (RHQIVJSGDDEMLC-UHFFFAOYSA-N) |
Why This Matters
This structural divergence dictates distinct mass spectrometric parent ion ([M+H]+) m/z values, fragmentation pathways, and chromatographic retention characteristics, requiring a compound-specific analytical reference standard rather than an Acetildenafil surrogate for accurate identification and quantification.
